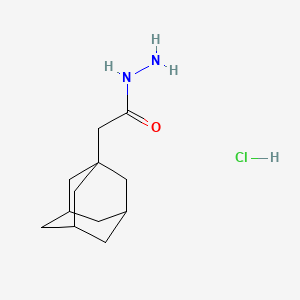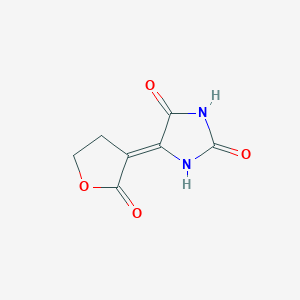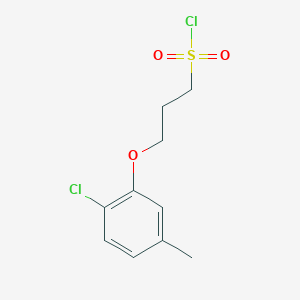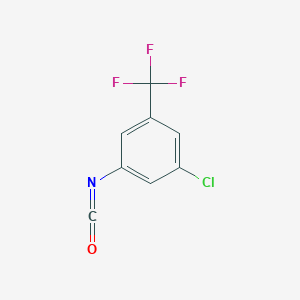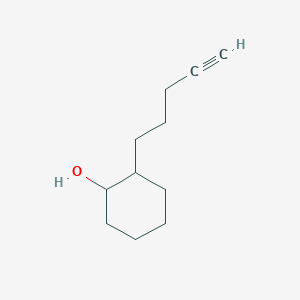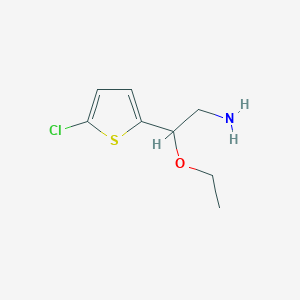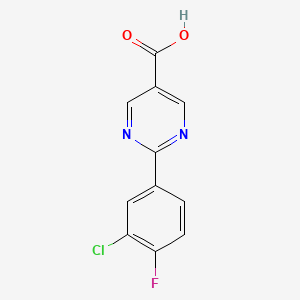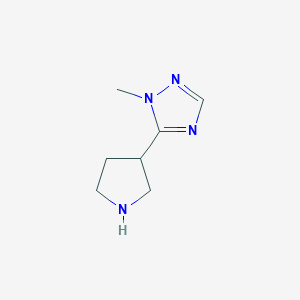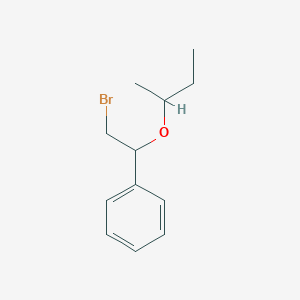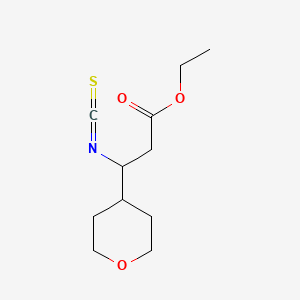
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate is a chemical compound with a unique structure that includes an isothiocyanate group and an oxan-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate typically involves the reaction of ethyl 3-(oxan-4-yl)-3-oxopropanoate with a suitable isothiocyanate reagent. One common method involves the use of phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of isothiocyanate compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with suitable dipolarophiles to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Cycloaddition: Lewis acids or organocatalysts are often employed to facilitate the cycloaddition reactions. These reactions may require elevated temperatures or specific solvents to proceed efficiently.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Cyclic Compounds: Resulting from cycloaddition reactions, these compounds can have diverse structures depending on the dipolarophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of cyclic compounds.
Biological Studies: The compound’s reactivity with amines makes it useful in the modification of biomolecules for studying protein-ligand interactions.
Medicinal Chemistry:
Industrial Applications: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines. This reaction forms a thiourea linkage, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(oxan-4-yl)-3-oxopropanoate: A precursor in the synthesis of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate.
Phenyl Isothiocyanate: A commonly used isothiocyanate reagent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an isothiocyanate group and an oxan-4-yl group in its structure. This combination imparts distinct reactivity and potential for forming diverse chemical products. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H17NO3S |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-11(13)7-10(12-8-16)9-3-5-14-6-4-9/h9-10H,2-7H2,1H3 |
InChI-Schlüssel |
RTOFGPMHMVEYSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1CCOCC1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


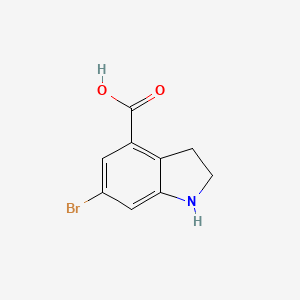
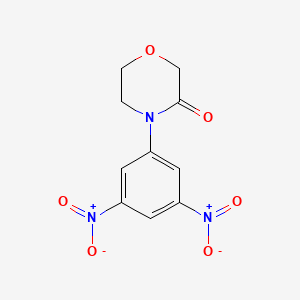
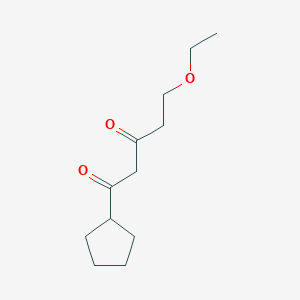
![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
